![molecular formula C26H28N4O2 B2463034 N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923202-24-8](/img/structure/B2463034.png)
N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their wide range of pharmacological effects .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrazolo[4,3-c]pyridine derivatives have drawn attention due to their diverse biological activities. Researchers have explored their potential as drug candidates in several areas:
- IKK-β Inhibitors : These compounds exhibit anti-inflammatory effects by inhibiting the IKK-β kinase, which plays a crucial role in the NF-κB signaling pathway .
- Anti-Microbial Agents : Some pyrazolo[4,3-c]pyridine derivatives demonstrate antimicrobial activity against bacteria, fungi, and viruses .
- A2A Adenosine Receptor Antagonists : A2A adenosine receptor antagonists are being investigated for their potential in treating neurodegenerative diseases, cancer, and cardiovascular disorders. Pyrazolo[4,3-c]pyridines may contribute to this field .
- Inhibitors of HIV-1 Integrase : These compounds interfere with the integration of viral DNA into the host genome, a critical step in HIV replication .
- Anti-Tumor Properties : Some derivatives exhibit cytotoxic effects against cancer cells, making them interesting candidates for further study .
- Anti-Parkinsonism Activity : Researchers have explored the potential of pyrazolo[4,3-c]pyridines in managing Parkinson’s disease .
Catalysis and Multicomponent Reactions
Magnetic nanoparticles functionalized with pyrazolo[4,3-c]pyridine derivatives have been investigated as catalysts in chemical reactions. These nano-catalysts offer advantages such as high surface area, easy separation using an external magnet, and simple preparation. Specifically, they have been employed in multicomponent reactions for the synthesis of pyridine derivatives .
Heterocyclic Chemistry
Pyrazolo[4,3-c]pyridines belong to the class of heterocyclic compounds. Their unique structure and reactivity make them valuable building blocks in organic synthesis. Researchers explore their use in designing novel materials, ligands, and functional molecules .
Antiproliferative Activity
Certain 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines have demonstrated antiproliferative activity. These compounds could be relevant in cancer research and drug development .
Mechanism of Action
properties
IUPAC Name |
N-(4-butylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-5-9-19-12-14-20(15-13-19)27-25(31)22-17-29(16-4-2)18-23-24(22)28-30(26(23)32)21-10-7-6-8-11-21/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRICWORVJNOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.